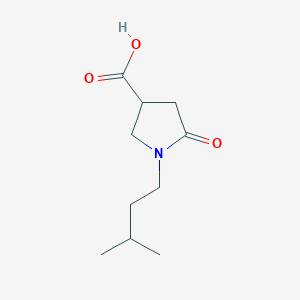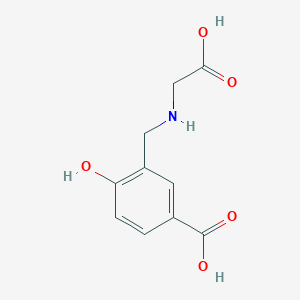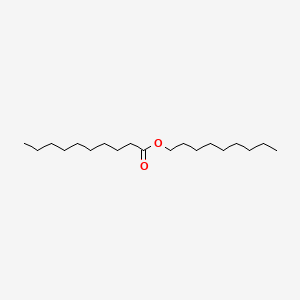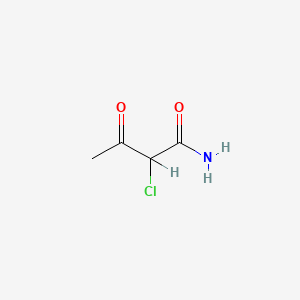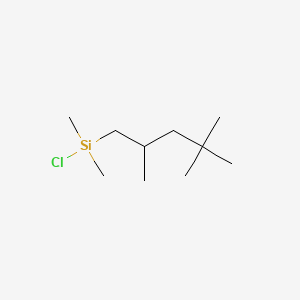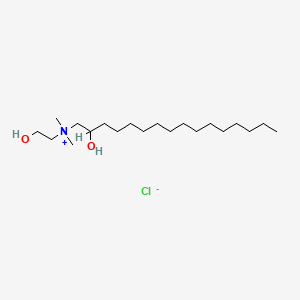
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide
Descripción general
Descripción
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2N2O3 . It forms an intramolecular N—H⋯O hydrogen bond, which enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .
Synthesis Analysis
The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained with a yield of 89.3 percent .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is characterized by a dihedral angle between the mean planes of the 4-chloro-phenyl and 3,4-di-fluoro-phenyl rings . The crystal structure of the compound is stabilized by N—H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide has a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s XLogP3 is 2.3, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a precursor in the synthesis of various pharmaceutical agents. It has been used in the development of inhibitors targeting maternal embryonic leucine zipper kinase (MELK), which are relevant in cancer treatment . The compound’s structural features allow for modifications that can lead to the creation of novel therapeutic agents with improved efficacy and safety profiles.
Agriculture
In the agricultural sector, derivatives of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide could be explored for their herbicidal properties. The nitro and chloro substituents may contribute to the compound’s activity against specific weeds, providing a basis for developing new herbicides that can help manage resistance and enhance crop yield .
Industrial Applications
Industrially, this compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactive functional groups make it a valuable building block for complex molecules used in various industrial processes .
Environmental Science
Environmental scientists might investigate the compound’s breakdown products and their environmental impact. Understanding its degradation pathways can inform the assessment of potential risks and the design of environmentally friendly chemicals .
Material Science
In material science, 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide could be utilized in the creation of novel polymers or coatings. Its chemical structure may impart unique properties to materials, such as enhanced durability or resistance to external factors .
Biochemistry
Biochemically, the compound can be used to study enzyme-substrate interactions, particularly in systems where chloro and nitro groups play a role in enzymatic reactions. It could also serve as a model compound for investigating the biochemical pathways of nitroaromatic compounds in living organisms .
Antibacterial Research
Research has indicated that acetamide derivatives, including those similar to 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, exhibit antibacterial activity. This makes them candidates for the development of new antibiotics, especially in the fight against drug-resistant bacteria .
Antimicrobial and Antiproliferative Studies
The compound’s derivatives have been studied for their antimicrobial and antiproliferative effects. These studies are crucial for discovering new treatments for infections and diseases like cancer, where the compound’s ability to inhibit cell proliferation could be harnessed .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNYKRBIIWPUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402858 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
CAS RN |
40930-49-2 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






